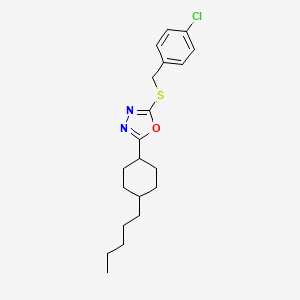

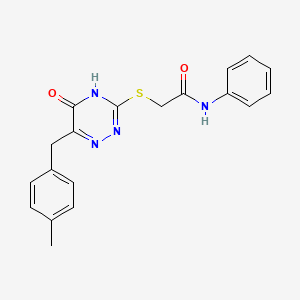

2-((6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-phenylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

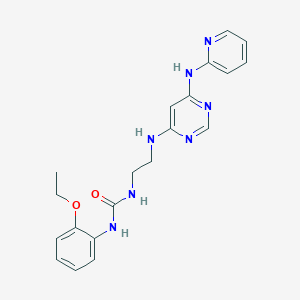

The compound is a complex organic molecule that contains several functional groups, including a 1,2,4-triazine ring, a thioether group, and an acetamide group . The presence of these groups suggests that the compound could have interesting chemical and biological properties.

Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through condensation reactions or substitution reactions . The 1,2,4-triazine ring, for example, can be synthesized through the reaction of a 1,2-dicarbonyl compound with hydrazine .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of several functional groups. The 1,2,4-triazine ring is a six-membered ring with three nitrogen atoms and three carbon atoms . The thioether group consists of a sulfur atom bonded to two carbon atoms . The acetamide group consists of a carbonyl group (C=O) bonded to a nitrogen atom .Chemical Reactions Analysis

The reactivity of this compound is likely to be influenced by the functional groups present. For example, the 1,2,4-triazine ring can undergo reactions at the nitrogen atoms, such as nucleophilic substitution . The thioether group can undergo oxidation reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the functional groups present. For example, the presence of the polar acetamide group could increase the compound’s solubility in polar solvents . The presence of the 1,2,4-triazine ring could contribute to the compound’s stability and rigidity .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Compounds with 1,2,4-triazine derivatives, like the one you're interested in, have been synthesized and characterized to explore their chemical properties and potential applications. For instance, El‐Barbary et al. (2005) described the synthesis of various 1,2,4-triazine derivatives through condensation and other reactions, highlighting the versatility of these compounds in chemical synthesis El‐Barbary, Sakran, El-Madani, & Nielsen, 2005.

Biological Activities

Research on similar compounds has demonstrated diverse biological activities, including anticancer properties. For example, Karaburun et al. (2018) investigated the synthesis and anticancer activity of certain 1H-inden-1-one substituted (heteroaryl)acetamide derivatives, revealing significant growth inhibition against various cancer cell lines Karaburun, GUNDOGDU-KARABURUN, Yurttaş, Kayağil, & Demirayak, 2018.

Potential Applications

The unique structural features of 1,2,4-triazine derivatives offer potential applications in the development of new materials and pharmaceuticals. Janardhan et al. (2014) discussed the use of N-aryl-2-chloroacetamides as building blocks for synthesizing fused thiazolo[3,2-a]pyrimidinones, showcasing the application of such compounds in creating novel chemical entities with possible pharmaceutical relevance Janardhan, Srinivas, Rajitha, & Péter, 2014.

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Similar compounds with a triazine core have been reported to inhibit cdk2, a protein kinase involved in cell cycle regulation .

Mode of Action

Compounds with similar structures have been reported to inhibit their targets by binding to the active site, thereby preventing the target from performing its normal function .

Biochemical Pathways

If we consider the potential cdk2 inhibition, this would affect the cell cycle regulation pathway, potentially leading to cell cycle arrest .

Result of Action

If we consider the potential cdk2 inhibition, this could lead to cell cycle arrest, which could potentially have anti-cancer effects .

Eigenschaften

IUPAC Name |

2-[[6-[(4-methylphenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O2S/c1-13-7-9-14(10-8-13)11-16-18(25)21-19(23-22-16)26-12-17(24)20-15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H,20,24)(H,21,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDOITYLAEDEYHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC2=NN=C(NC2=O)SCC(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1R,6R,7S,7Ar)-4-(acetyloxymethyl)-7-hydroxy-1,6-bis(3-methylbutanoyloxy)-6,7a-dihydro-1H-cyclopenta[c]pyran-7-yl]methyl 3-methylbutanoate](/img/structure/B2825255.png)

![Benzo[d]thiazol-6-yl(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2825260.png)

![2-(3-(Dimethylamino)propyl)-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2825266.png)

![5-chloro-N-[2-(dimethylamino)ethyl]-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide](/img/structure/B2825268.png)

![N-(1,3-benzodioxol-5-ylmethyl)-5-[1-[2-(dipropylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide](/img/no-structure.png)